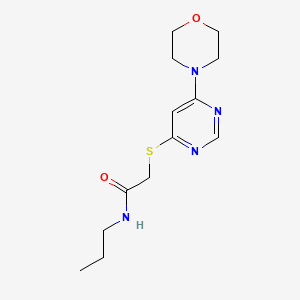

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

Description

Properties

IUPAC Name |

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-2-3-14-12(18)9-20-13-8-11(15-10-16-13)17-4-6-19-7-5-17/h8,10H,2-7,9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGVQYUIQMJAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=NC(=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine in dichloromethane.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. By binding to the active sites of these enzymes, the compound reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide with key analogs:

Key Observations :

Functional Group Analysis

Thioether Linkage:

- The pyrimidinylthioether in the target compound contrasts with thioether-containing compounds like bis(2-chloroethylthioethyl)ether (, CAS 63918-89-8). While both feature sulfur bridges, the pyrimidine core in the target compound enables π-π stacking interactions critical for binding to biological targets .

Morpholine vs. Other Heterocycles:

Research Implications

- Drug Design : The N-propylacetamide group offers a template for optimizing bioavailability in kinase inhibitors or antimicrobial agents.

- Synthetic Scalability : The use of sodium methylate in alkylation (as in ) suggests scalable routes for derivatives .

Biological Activity

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is a novel compound that has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and various signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The compound features a morpholinopyrimidine moiety, which is known for its biological activity. The general structure can be represented as follows:

Research indicates that compounds containing morpholinopyrimidine structures often interact with various biological targets, including kinases involved in signaling pathways such as PI3K/Akt/mTOR. These interactions can lead to significant anti-inflammatory effects and modulation of immune responses.

Anti-inflammatory Properties

A study focused on the synthesis and evaluation of morpholinopyrimidine derivatives demonstrated that compounds similar to 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide exhibit potent anti-inflammatory activity. Specifically, these compounds were shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Enzyme | Effect |

|---|---|---|---|

| V4 | 10 | iNOS | Inhibition |

| V8 | 12 | COX-2 | Inhibition |

Cytotoxicity Evaluation

Cytotoxicity assays revealed that while exhibiting anti-inflammatory properties, these compounds maintain low cytotoxicity at effective concentrations. This suggests a favorable therapeutic window for potential clinical applications.

Case Studies

- Clinical Trials : A morpholinopyrimidine-based candidate drug, STA5326, is currently undergoing phase 2 clinical trials for rheumatoid arthritis and Crohn's disease, highlighting the relevance of this class of compounds in treating inflammatory diseases .

- Molecular Docking Studies : Molecular docking studies have shown that 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has a strong affinity for the active sites of iNOS and COX-2, suggesting that it may effectively inhibit these enzymes through hydrophobic interactions .

Pharmacological Properties

The pharmacological profile of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide includes:

- Antimicrobial Activity : Compounds with similar structures have been reported to possess antibacterial and antifungal properties.

- Anticancer Potential : Morpholine-based compounds are being explored for their anticancer effects due to their ability to modulate key signaling pathways involved in tumor progression.

Q & A

Q. What are the optimal synthetic conditions for 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide, and how can purity be maximized?

- Methodological Answer : The synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one using sodium methylate (2.6–2.8-fold molar excess) and equimolar N-propyl-2-chloroacetamide under reflux in anhydrous ethanol. To optimize yield (≥75%), maintain inert conditions (argon atmosphere) and monitor reaction progress via TLC. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively removes unreacted reagents. For purity >98%, recrystallization in ethanol at −20°C is recommended . To reduce toxicity, substitute sodium methylate with milder bases like potassium carbonate, though this may require extended reaction times (24–48 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the morpholino-pyrimidine core (δ 3.6–3.8 ppm for morpholine protons) and thioether linkage (δ 4.2–4.5 ppm for SCH₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) verifies molecular weight ([M+H]⁺ expected at ~337.14 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% at 254 nm).

- X-ray Diffraction : Single-crystal X-ray confirms stereochemistry if crystallizable .

Q. How should stability and storage conditions be managed to preserve compound integrity?

- Methodological Answer : The compound is sensitive to heat and light. Store lyophilized powder in amber vials under argon at −80°C. For short-term use (≤1 month), −20°C in desiccators is acceptable. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for byproducts like morpholine-O-oxide (retention time ~8.2 min) .

Advanced Research Questions

Q. How can molecular docking predict the biological target and mechanism of action?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase domains (e.g., PI3Kγ or mTOR). Parameterize the ligand with GAFF force fields and protonation states at physiological pH. Prioritize binding poses with ΔG ≤ −8 kcal/mol and hydrogen bonds to key residues (e.g., Val882 in mTOR). Validate predictions with kinase inhibition assays (IC₅₀ ≤ 500 nM suggests high affinity) .

Q. What structural modifications enhance target selectivity in SAR studies?

- Methodological Answer :

- Morpholino Group : Replace morpholine with piperazine to test impact on solubility (logP reduction by ~0.5 units).

- Thioether Linkage : Substitute sulfur with methylene (CH₂) to evaluate metabolic stability (e.g., microsomal half-life >60 min).

- Acetamide Chain : Introduce bulky substituents (e.g., tert-butyl) to probe steric effects on binding.

Assess modifications via in vitro cytotoxicity (HepG2 cells) and target engagement (SPR binding assays) .

Q. How to resolve contradictions in reported pharmacological efficacy across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variance : Re-test batches with HPLC purity <95% (impurities ≥2% skew IC₅₀ by 1.5-fold).

- Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and cell lines (e.g., HEK293 vs. HeLa).

- Data Normalization : Use Z-factor ≥0.5 for high-throughput screens. Cross-validate findings with orthogonal methods (e.g., Western blot for target phosphorylation) .

Q. What methodologies are recommended for pharmacokinetic profiling?

- Methodological Answer :

- In Vitro : Liver microsomal stability assays (mouse/human, 1 mg/mL protein) with LC-MS/MS quantification (LOQ ≤1 ng/mL). Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method.

- In Vivo : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, and 24 hours. Use non-compartmental analysis (WinNonlin) for AUC (target ≥500 h·ng/mL) and bioavailability (F% ≥30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.